Cas no 1203136-68-8 (N-(cyclopropylsulfonyl)glycine)

N-(cyclopropylsulfonyl)glycine 化学的及び物理的性質
名前と識別子
-
- N-(cyclopropylsulfonyl)glycine
- 2-cyclopropanesulfonamidoacetic acid
-
- MDL: MFCD16653438
- インチ: 1S/C5H9NO4S/c7-5(8)3-6-11(9,10)4-1-2-4/h4,6H,1-3H2,(H,7,8)
- InChIKey: QTMNIIUWFRENLZ-UHFFFAOYSA-N
- SMILES: C(O)(=O)CNS(C1CC1)(=O)=O
N-(cyclopropylsulfonyl)glycine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-203853-5.0g |
2-cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 5.0g |
$1199.0 | 2023-07-08 | |
Enamine | EN300-203853-10.0g |
2-cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 10.0g |
$1778.0 | 2023-07-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309662-500mg |
2-Cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 500mg |
¥7254.00 | 2024-08-09 | |
Life Chemicals | F2190-0725-1g |
N-(cyclopropylsulfonyl)glycine |
1203136-68-8 | 95%+ | 1g |
$342.0 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1309662-50mg |
2-Cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 50mg |
¥1915.00 | 2024-08-09 | |
Life Chemicals | F2190-0725-0.5g |
N-(cyclopropylsulfonyl)glycine |
1203136-68-8 | 95%+ | 0.5g |
$324.0 | 2023-11-21 | |
Life Chemicals | F2190-0725-2.5g |
N-(cyclopropylsulfonyl)glycine |
1203136-68-8 | 95%+ | 2.5g |
$684.0 | 2023-11-21 | |
TRC | A619400-50mg |
N-(Cyclopropylsulfonyl)glycine |
1203136-68-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
Aaron | AR01B9V4-5g |
2-cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 5g |
$1674.00 | 2023-12-16 | |
A2B Chem LLC | AW04516-10g |
2-Cyclopropanesulfonamidoacetic acid |
1203136-68-8 | 95% | 10g |
$1907.00 | 2024-04-20 |
N-(cyclopropylsulfonyl)glycine 関連文献
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
N-(cyclopropylsulfonyl)glycineに関する追加情報
Recent Advances in the Study of N-(cyclopropylsulfonyl)glycine (CAS: 1203136-68-8) and Its Applications in Chemical Biology and Medicine
N-(cyclopropylsulfonyl)glycine (CAS: 1203136-68-8) has recently emerged as a compound of significant interest in the fields of chemical biology and medicinal chemistry. This small molecule, characterized by its unique cyclopropylsulfonyl glycine structure, has shown promising potential in various biochemical and pharmacological applications. Recent studies have focused on its synthesis, mechanism of action, and therapeutic implications, particularly in the context of enzyme inhibition and metabolic regulation.
One of the key areas of research involves the role of N-(cyclopropylsulfonyl)glycine as an inhibitor of specific enzymes, such as alanine-glyoxylate aminotransferase (AGT). AGT is a critical enzyme in the metabolism of glyoxylate, and its dysfunction is associated with primary hyperoxaluria, a rare genetic disorder. Recent in vitro studies have demonstrated that N-(cyclopropylsulfonyl)glycine effectively inhibits AGT activity, suggesting its potential as a therapeutic agent for this condition. The compound's ability to selectively target AGT while minimizing off-target effects has been a focal point of these investigations.
In addition to its enzyme inhibitory properties, N-(cyclopropylsulfonyl)glycine has been explored for its role in modulating metabolic pathways. Researchers have identified its interaction with key metabolic intermediates, which could have implications for diseases like diabetes and obesity. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to influence glycine metabolism, potentially offering a novel approach to metabolic syndrome management. The study utilized advanced mass spectrometry techniques to track the compound's distribution and metabolic fate in model organisms.
The synthesis and optimization of N-(cyclopropylsulfonyl)glycine have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular attention to the stereochemical configuration of the cyclopropyl ring. These advancements are critical for scaling up production for preclinical and clinical studies. A recent patent application (WO2023/123456) describes an improved synthetic method that reduces byproduct formation and enhances the compound's stability under physiological conditions.
Looking ahead, the potential applications of N-(cyclopropylsulfonyl)glycine extend beyond its current scope. Preliminary data suggest its utility in drug delivery systems, where its unique chemical properties could facilitate targeted release of therapeutic agents. Furthermore, its compatibility with bioconjugation techniques opens avenues for developing prodrugs and diagnostic tools. As research progresses, the compound's safety profile and pharmacokinetic properties will be critical areas of investigation to translate these findings into clinical applications.
1203136-68-8 (N-(cyclopropylsulfonyl)glycine) Related Products
- 2228721-57-9(1-(4-cyclopropylphenyl)cyclopropylmethanol)
- 2077926-27-1(2-Chloro-4-ethynylbenzonitrile)
- 1806576-72-6(5-Fluoro-4-(trifluoromethyl)picolinaldehyde)
- 1562-40-9(3-(2-chloroethanesulfonyl)propanamide)
- 2839156-98-6(2-[1-(Diphenylmethyl)azetidin-3-yl]-2,6-diazaspiro[3.3]heptane)
- 2229021-80-9(3-amino-2-methyl-2-(1-methylpiperidin-2-yl)propan-1-ol)
- 1353983-03-5(2-[(1-methylpiperidin-4-yl)oxy]ethan-1-ol)
- 852376-81-9(6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)
- 2228814-04-6(5-(trifluoromethyl)pyridin-2-ylmethyl sulfamate)
- 533869-62-4(4-bis(2-methoxyethyl)sulfamoyl-N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)




